(S)-4-Chloro-3-hydroxybutyronitrile CAS number 127913-44-4
(S)-4-Chloro-3-hydroxybutyronitrile CAS number 127913-44-4
An In-depth Technical Guide to (S)-4-Chloro-3-hydroxybutyronitrile
Authored by: Gemini AI
Publication Date: December 23, 2025
This technical guide provides a comprehensive overview of (S)-4-Chloro-3-hydroxybutyronitrile (CAS RN: 127913-44-4), a pivotal chiral building block in modern organic and pharmaceutical chemistry. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the compound's physicochemical properties, safety and handling protocols, and its significant applications as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), including widely prescribed statins and carbapenem antibiotics. Detailed experimental protocols for its synthesis and analytical methods for its characterization are also presented.
Introduction
(S)-4-Chloro-3-hydroxybutyronitrile, also known as (3S)-4-Chloro-3-hydroxybutanenitrile, is a high-value chiral intermediate.[1] Its molecular structure contains three key functional groups—a nitrile, a secondary alcohol, and a primary alkyl chloride—making it a versatile synthon for constructing complex molecular architectures. The specific (S)-stereochemistry at the C-3 position is crucial for its application in the stereoselective synthesis of enantiomerically pure pharmaceuticals. Its primary utility lies in its role as a precursor to the side chains of cholesterol-lowering drugs like Atorvastatin and Rosuvastatin, as well as in the formation of hydroxypyrrolidinones, which are precursors to carbapenem antibiotics.[1][2][3][4]
Chemical and Physical Properties
(S)-4-Chloro-3-hydroxybutyronitrile is typically a colorless to light yellow liquid under standard conditions.[1][4] It is stable under recommended storage conditions (2-8°C).[1][5] A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physicochemical Properties of (S)-4-Chloro-3-hydroxybutyronitrile
| Property | Value | Reference |
| CAS Number | 127913-44-4 | [1][6] |
| Molecular Formula | C₄H₆ClNO | [1][6][7] |
| Molecular Weight | 119.55 g/mol | [1][6][8] |
| Appearance | Colorless to light yellow liquid | [1][4] |
| Boiling Point | 110 °C @ 1 mmHg | [1][2][4] |
| Density | 1.250 g/mL at 20 °C | [1][2][4] |
| Refractive Index (n20/D) | 1.474 | [1][2][4] |
| Flash Point | 110 °C | [1][4] |
| Solubility | Sparingly soluble in Chloroform, slightly soluble in Methanol | [1] |
| Storage Temperature | 2-8°C (Refrigerator) | [1][5] |
| InChI Key | LHBPNZDUNCZWFL-BYPYZUCNSA-N | |
| SMILES | N#CC--INVALID-LINK--CCl | [6] |
Synthesis of (S)-4-Chloro-3-hydroxybutyronitrile
The most common and efficient synthesis of (S)-4-Chloro-3-hydroxybutyronitrile involves the ring-opening of (S)-epichlorohydrin with a cyanide source, such as sodium cyanide or potassium cyanide, under controlled pH conditions.[2][9][10] The reaction is stereospecific, retaining the chiral integrity of the starting epoxide.
Logical Workflow for Synthesis
Caption: Synthesis workflow from (S)-epichlorohydrin.
Detailed Experimental Protocol
The following protocol is adapted from established industrial synthesis procedures.[2][9]
Materials:
-
(S)-epichlorohydrin (99%+ ee)
-
Sodium Cyanide (NaCN), 25% aqueous solution
-
Citric Acid, 50% aqueous solution
-
Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
Procedure:
-
Charge a suitable reactor vessel with 75 L of deionized water, followed by the addition of (S)-epichlorohydrin.
-
Initiate stirring and begin the slow, simultaneous dropwise addition of 4.76 kg of 25% aqueous sodium cyanide and 3.30 kg of 50% aqueous citric acid over a period of 1 hour.
-
Throughout the addition, carefully monitor the pH, maintaining it within the range of 7.9 to 8.0. The reaction temperature should be controlled at 22-25°C for approximately 50 minutes.[2]
-
After the addition is complete, continue stirring the reaction mixture for an additional 10 hours at the same temperature.[2]
-
Upon completion, add 0.7 kg of sodium chloride to the mixture and stir until fully dissolved.
-
Perform an extraction of the aqueous mixture with 20 L of ethyl acetate. Separate the organic layer.
-
Dry the collected organic layer by adding 0.2 kg of anhydrous sodium sulfate, stirring for 30 minutes, and then filtering.[2]
-
Remove the ethyl acetate from the filtrate by evaporation under reduced pressure.
-
Purify the resulting crude residue by vacuum distillation at 110°C and 1 mbar to yield the final product.[2]
Expected Outcome: This procedure typically yields approximately 1.77 kg (91.3% yield) of (S)-4-chloro-3-hydroxybutanenitrile with a chemical purity of >99% and an optical purity of >99% ee.[2]
Key Applications in Drug Development
The primary value of (S)-4-Chloro-3-hydroxybutyronitrile is its role as a chiral precursor in pharmaceutical synthesis.
Synthesis of Statins
This compound is a crucial intermediate for synthesizing the chiral side-chains of widely used statins, such as Atorvastatin and Rosuvastatin, which are HMG-CoA reductase inhibitors used to lower cholesterol.[1][2][3]
Workflow for Statin Precursor Synthesis
Caption: Role as a key precursor in statin synthesis.
Synthesis of Carbapenems
(S)-4-Chloro-3-hydroxybutyronitrile is used to synthesize hydroxypyrrolidinones, which are key precursors for carbapenems.[1][2][4] Carbapenems are a class of broad-spectrum β-lactam antibiotics.[1]
Analytical Characterization
To ensure purity and confirm structural integrity, several analytical techniques are employed.
Table 2: Analytical and Spectroscopic Data
| Technique | Observation |
| Gas Chromatography (GC) | Used to determine chemical purity and enantiomeric excess (ee), often with a chiral column. Purity >98% is common.[11] |
| ¹H NMR | Provides information on the proton environment. Expected signals include a multiplet for the CH-OH proton, and distinct signals for the CH₂-Cl and CH₂-CN methylene groups. |
| ¹³C NMR | Reveals four unique carbon signals corresponding to the nitrile (C≡N), hydroxyl-bearing methine (CH-OH), chloro-substituted methylene (CH₂-Cl), and the methylene adjacent to the nitrile (CH₂-CN).[3] |
| Infrared (IR) Spectroscopy | Confirms functional groups. Key peaks include a broad O-H stretch (~3400 cm⁻¹), a sharp C≡N stretch (~2250 cm⁻¹), and a C-Cl stretch in the fingerprint region (~850-550 cm⁻¹).[3] |
Safety and Handling
(S)-4-Chloro-3-hydroxybutyronitrile is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated area or fume hood.
Table 3: GHS Hazard Information
| Category | Code | Description |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302 | Harmful if swallowed.[11] |
| H312 | Harmful in contact with skin.[11] | |
| H315 | Causes skin irritation.[6] | |
| H319 | Causes serious eye irritation.[6] | |
| H332 | Harmful if inhaled.[11] | |
| H335 | May cause respiratory irritation.[6] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[11] |
| P270 | Do not eat, drink or smoke when using this product.[11] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[12] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[11] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[11] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[11] |
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][14]
-
Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of running water for at least 20 minutes.[13][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, holding eyelids open. Seek immediate medical attention.[13][14]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][14]
Conclusion
(S)-4-Chloro-3-hydroxybutyronitrile is a fundamentally important chiral intermediate whose value is firmly established in the pharmaceutical industry. Its well-defined synthesis and versatile reactivity allow for the efficient and stereocontrolled production of life-saving drugs. This guide has summarized its key properties, synthesis, applications, and safety protocols to serve as a valuable technical resource for professionals engaged in chemical research and drug development. Proper handling and a thorough understanding of its chemistry are paramount to leveraging its full potential in organic synthesis.
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